Cas no 833-50-1 (2-Phenylbenzoxazole)

2-Phenylbenzoxazole structure
2-Phenylbenzoxazole structure
Nome do Produto:2-Phenylbenzoxazole
N.o CAS:833-50-1
MF:C13H9NO
MW:195.216663122177
MDL:MFCD00012183
CID:40041
PubChem ID:354333755

2-Phenylbenzoxazole Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Phenylbenzo[d]oxazole
    • 2-Phenylbenzoxazole
    • 2-phenyl-1,3-benzoxazole
    • 2-(2-Benzoxazolyl)phenol
    • BOP
    • NSC 29105
    • NSC 406946
    • Benzoxazole, 2-phenyl-
    • 2-PHENYL-BENZOXAZOLE
    • Phenyl-2 benzoxazole [French]
    • 2-phenyl-benzooxazole
    • Phenyl-2 benzoxazole
    • 2-phenyl benzoxazole
    • TimTec1_002009
    • 2-Phenyl-1,3-benzoxazole #
    • HMS1539L07
    • NSC29105
    • NSC406946
    • STL195389
    • SBB005923
    • AN
    • 2-Phenylbenzoxazole (ACI)
    • CHEMBL393435
    • AKOS002263837
    • NSC-29105
    • CS-0182175
    • AC-16098
    • A840564
    • P2264
    • MFCD00012183
    • AS-38240
    • CCRIS 7874
    • FRB2398AFS
    • DTXSID2061199
    • FT-0613326
    • 2-Phenylbenzoxazole, 99%
    • 833-50-1
    • SCHEMBL127448
    • BRD-K47492555-001-01-6
    • AI3-15936
    • AB00540801
    • InChI=1/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9
    • AE-641/00633003
    • NSC-406946
    • MDL: MFCD00012183
    • Inchi: 1S/C13H9NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
    • Chave InChI: FIISKTXZUZBTRC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)OC=1C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 195.06800
  • Massa monoisotópica: 195.068
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 213
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 26
  • Carga de Superfície: 0
  • XLogP3: 3.4

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.1266 (rough estimate)
  • Ponto de Fusão: 101.0 to 105.0 deg-C
  • Ponto de ebulição: 331.88°C (rough estimate)
  • Ponto de Flash: 118.7ºC
  • Índice de Refracção: 1.6060 (estimate)
  • PSA: 26.03000
  • LogP: 3.49480
  • Solubilidade: Not determined
  • λmax: 310(EtOH)(lit.)

2-Phenylbenzoxazole Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S37/39
  • RTECS:DM4865700
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Frases de Risco:R36/37/38
  • TSCA:Yes

2-Phenylbenzoxazole Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Phenylbenzoxazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM157565-5g
2-Phenylbenzoxazole
833-50-1 98%
5g
$*** 2023-05-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24906-1g
2-Phenylbenzoxazole, 99%
833-50-1 99%
1g
¥703.00 2023-03-16
eNovation Chemicals LLC
D508937-5g
2-Phenylbenzo[d]oxazole
833-50-1 97%
5g
$710 2024-05-24
Fluorochem
210267-10g
2-Phenylbenzo[d]oxazole
833-50-1 98%
10g
£94.00 2022-03-01
TRC
P399433-50mg
2-Phenylbenzoxazole
833-50-1
50mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
D955627-25g
2-Phenylbenzo[d]oxazole
833-50-1 98%
25g
$325 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2264-1G
2-Phenylbenzoxazole
833-50-1 >98.0%(GC)
1g
¥410.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P867718-250mg
2-Phenylbenzoxazole
833-50-1 ≥98%
250mg
¥86.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P867718-1g
2-Phenylbenzoxazole
833-50-1 ≥98%
1g
¥235.00 2022-09-28
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24906-25g
2-Phenylbenzoxazole, 99%
833-50-1 99%
25g
¥9881.00 2023-03-16

2-Phenylbenzoxazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2742666-90-4 Solvents: 1-Butanol ;  18 h, 125 °C
Referência
Synthesis and Characterization of Pd(0) Complexes with Electronically Differentiated Ferrocene Diphosphane Ligands
Horky, Filip; et al, European Journal of Inorganic Chemistry, 2023, 26(22),

Método de produção 2

Condições de reacção
1.1 Reagents: Manganese triacetate Solvents: Toluene
Referência
Manganese triacetate oxidation of phenolic Schiff bases: synthesis of 2-arylbenzoxazoles
Varma, Rajender S.; et al, Journal of Heterocyclic Chemistry, 1998, 35(6), 1539-1540

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Tetrachloroauric acid tetrahydrate Solvents: Tetrahydrofuran ;  6 h, 101325 Pa, reflux
Referência
Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere
Liu, Yun-kui; et al, Journal of Zhejiang University, 2009, 10(6), 472-478

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper(II) acetylacetonate Solvents: Ethanol ;  12 h, 90 °C
Referência
Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides
Jiang, Yuan; et al, Current Organic Synthesis, 2022, 19(7), 819-823

Método de produção 5

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Bis[bis(1,1-dimethylethyl)phosphinous chloride-κP]dichloropalladium ,  [1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP]]iodocoppe… Solvents: Toluene ;  rt → 100 °C; 6 - 22 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
A highly efficient palladium/copper cocatalytic system for direct arylation of heteroarenes: an unexpected effect of Cu(Xantphos)I
Huang, Jinkun; et al, Journal of the American Chemical Society, 2010, 132(11), 3674-3675

Método de produção 6

Condições de reacção
1.1 Catalysts: Tungsten oxide (WO2.72) ,  Palladium alloy, base, Pd 52,Ag 48 Solvents: 1,4-Dioxane ,  Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  8 h, 80 °C
Referência
One-pot formic acid dehydrogenation and synthesis of benzene-fused heterocycles over reusable AgPd/WO2.72 nanocatalyst
Yu, Chao; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(46), 23766-23772

Método de produção 7

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Ethylenediamine (reaction products with polyacrylonitrile; copper complexes) ,  Copper (complexes with ethylenediamine modified polyacrylonitrile) ,  Polyacrylonitrile (ethylenediamine modified; copper complexes) Solvents: Dimethylformamide ;  24 h, 140 °C
Referência
Novel and efficient heterogeneous polymer supported copper catalyst for synthesis of 2-substituted Benzoxazoles from 2-Haloanilides
Saranya, Thachora Venu; et al, Journal of Organometallic Chemistry, 2021, 937,

Método de produção 8

Condições de reacção
1.1 Catalysts: Cobalt (dual-size heterogeneous N-doped nanoparticles) Solvents: Chlorobenzene ;  10 h, 150 °C
Referência
Synergistic effect between Co single atoms and nanoparticles enables selective synthesis of bio-based benzimidazoles
Wang, Baoyu; et al, Applied Catalysis, 2023, 327,

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: (SP-4-3)-Dichloro[1,3-dihydro-1-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-3-(2-pyri… Solvents: Dimethylformamide ;  24 h, 130 °C
Referência
Chelating palladium complexes containing pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes: synthesis, structure, and catalytic activity towards C-H activation
Yang, Liangru; et al, RSC Advances, 2015, 5(130), 107601-107607

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: o-Xylene ;  20 h, 150 °C
Referência
Optimal Balance in the Catalyst Dynamics Enables C(2)-H Arylation of (Benz)imidazoles and (Benz)oxazoles by an In Situ-Generated Ni/NHC System
Khazipov, Oleg V.; et al, ChemCatChem, 2022, 14(24),

Método de produção 11

Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Iodobenzene Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  10 min, rt
Referência
Continuous-Flow Electrochemical Generator of Hypervalent Iodine Reagents: Synthetic Applications
Elsherbini, Mohamed ; et al, Angewandte Chemie, 2019, 58(29), 9811-9815

Método de produção 12

Condições de reacção
1.1 Catalysts: Pyrrolidinium, 1-hexadecyl-1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1… Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
Referência
Long-Chained Acidic Ionic Liquids-Catalyzed Cyclization of 2-Substituted Aminoaromatics with β-Diketones: A Metal-Free Strategy to Construct Benzoazoles
Miao, Chengxia; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(14), 12008-12013

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1,10-Phenanthroline ,  Silica ,  Cobalt oxide (reaction mixture with 1,10-phenanthroline supported on silica) Solvents: 1,4-Dioxane ;  24 h, 65 °C
Referência
Sustainable Synthesis of 2-Arylbenzoxazoles over a Cobalt-Based Nanocomposite Catalyst
He, Jian; et al, Organic Process Research & Development, 2016, 20(6), 1093-1096

Método de produção 14

Condições de reacção
1.1 1 min, 190 °C
Referência
Lawesson's reagent and microwaves: a new efficient access to benzoxazoles and benzothiazoles from carboxylic acids under solvent-free conditions
Seijas, Julio A.; et al, Synlett, 2007, (2), 313-317

Método de produção 15

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  48 h, reflux
Referência
Parallel Synthesis of a Library of Benzoxazoles and Benzothiazoles Using Ligand-Accelerated Copper-Catalyzed Cyclizations of ortho-Halobenzanilides
Evindar, Ghotas; et al, Journal of Organic Chemistry, 2006, 71(5), 1802-1808

Método de produção 16

Condições de reacção
1.1 Catalysts: Sodium cyanide Solvents: DMSO-d6 ;  8 h, rt
Referência
Cyanide as a powerful catalyst for facile synthesis of benzofused heteroaromatic compounds via aerobic oxidation
Cho, Yeon-Ho; et al, Tetrahedron, 2013, 69(32), 6565-6573

Método de produção 17

Condições de reacção
1.1 Catalysts: Gold Solvents: Toluene ;  130 °C
Referência
Gold nanoparticles supported on titanium dioxide. An efficient catalyst for highly selective synthesis of benzoxazoles and benzimidazoles
Tang, Lin; et al, Chemical Communications (Cambridge, 2014, 50(46), 6145-6148

Método de produção 18

Condições de reacção
1.1 Catalysts: Sulfuric acid ,  Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]hexakis[μ-(formato-κO:κO′)]tetr… ;  6 h, 140 °C
Referência
A new superacid hafnium-based metal-organic framework as a highly active heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions
Nguyen, Linh H. T.; et al, Catalysis Science & Technology, 2017, 7(19), 4346-4350

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  6-Deoxy-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-6-(4-phenyl-1H-1,2,3-triaz… Solvents: Dimethylformamide ;  10 h, 120 °C
Referência
Synthesis of Benz-Fused Azoles via C-Heteroatom Coupling Reactions Catalyzed by Cu(I) in the Presence of Glycosyltriazole Ligands
Mishra, Nidhi; et al, ACS Combinatorial Science, 2019, 21(5), 389-399

Método de produção 20

Condições de reacção
1.1 Catalysts: Gold Solvents: Toluene ;  24 h, 130 °C
Referência
Gold nanoparticles supported on titanium dioxide. An efficient catalyst for highly selective synthesis of benzoxazoles and benzimidazoles
Tang, Lin; et al, Chemical Communications (Cambridge, 2014, 50(46), 6145-6148

Método de produção 21

Condições de reacção
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referência
Novel Approaches to Synthesis of Nitrogen Containing Heterocycles
Evindar, Ghotas, 2004, , ,

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Ceria (magnetic nanoparticle Fe3O4-supported) ,  Iron oxide (Fe3O4) (complex with ceria) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
Referência
Magnetically separable nano CeO2: a highly efficient catalyst for ligand free direct C-H arylation of heterocycles
Shelkar, Radheshyam S.; et al, Tetrahedron Letters, 2015, 56(5), 693-699

Método de produção 23

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Palladium-catalyzed arylation of azole compounds with aryl halides in the presence of alkali metal carbonates and the use of copper iodide in the reaction
Pivsa-Art, Sommai; et al, Bulletin of the Chemical Society of Japan, 1998, 71(2), 467-473

Método de produção 24

Condições de reacção
1.1 Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  1 h, 25 °C
Referência
New Approach for Controllable Synthesis of N-MnOx Micro-flowers and Their Superior Catalytic Performance for Benzoxazole Synthesis
Tang, Jun ; et al, Industrial & Engineering Chemistry Research, 2020, 59(20), 9408-9413

Método de produção 25

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 2742666-92-6 Solvents: 1-Butanol ;  18 h, 125 °C
Referência
Stable Pd(0) Complexes with Ferrocene Bisphosphines Bearing Phosphatrioxaadamantyl Substituents Efficiently Catalyze Selective C-H Arylation of Benzoxazoles by Aryl Chlorides
Horky, Filip; et al, ChemCatChem, 2021, 13(22), 4848-4856

Método de produção 26

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Copper Solvents: Acetonitrile ;  2 h, 90 °C
Referência
Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides
Wang, Yong; et al, Tetrahedron Letters, 2015, 56(49), 6827-6832

Método de produção 27

Condições de reacção
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Xylene ;  24 h, reflux; reflux → rt
Referência
Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions
Viirre, Russell D.; et al, Journal of Organic Chemistry, 2008, 73(9), 3452-3459

Método de produção 28

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  Cuprous iodide Solvents: Toluene ;  16 h, 130 °C
Referência
Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Bronsted Acid and Copper Iodide
Mayo, Muhammad Shareef; et al, Journal of Organic Chemistry, 2014, 79(13), 6310-6314

Método de produção 29

Condições de reacção
1.1 Reagents: 1,10-Phenanthroline ,  Cesium carbonate ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane
Referência
Novel Approaches to Synthesis of Nitrogen Containing Heterocycles
Evindar, Ghotas, 2004, , ,

Método de produção 30

Condições de reacção
1.1 Solvents: Methanol ;  4 min, rt
Referência
Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives
Kottayil, Hiba; et al, Journal of Heterocyclic Chemistry, 2020, 57(9), 3310-3317

Método de produção 31

Condições de reacção
1.1 Reagents: Cuprous iodide
Referência
Intramolecular aromatic substitution (SRN1) reactions: use of entrainment for the preparation of benzothiazoles
Bowman, W. Russell; et al, Tetrahedron Letters, 1982, 23(48), 5093-6

Método de produção 32

Condições de reacção
1.1 Catalysts: Manganese oxide (MnO2) ,  Tempo Solvents: Toluene ;  12 h, 140 °C
Referência
Synthesis of 2-arylbenzoxazoles by hetereogeneous γ-MnO2 catalyzed redox reaction of o-nitrophenol with benzyl alcohols or benzyl amines
Sen, Chiranjit; et al, ChemistrySelect, 2016, 1(10), 2542-2547

Método de produção 33

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: 1,2-Dichloroethane ;  12 h, 100 °C
Referência
Acid-promoted cleavage of the C-C double bond of N-(2-hydroxyphenyl)enaminones for the synthesis of benzoxazoles
Ge, Bailu; et al, Tetrahedron, 2020, 76(2),

Método de produção 34

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Dimethylformamide ;  12 h, 140 °C
1.2 Solvents: Water
Referência
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C-H/C-S Activation
Zhu, Feng; et al, Organic Letters, 2015, 17(6), 1601-1604

Método de produção 35

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Palladium(2+), bis(1,10-phenanthroline-κN1,κN10)-, (SP-4-1)-, hexafluorophosphat… Solvents: Dimethylacetamide ;  20 h, 150 °C
Referência
Direct multiple C-H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline
Shibahara, Fumitoshi; et al, Chemical Communications (Cambridge, 2010, 46(14), 2471-2473

Método de produção 36

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Platinum Solvents: Chloroform ,  Water ;  20 h, 1 atm, 30 °C
Referência
Facile Preparation of 2-Substituted Benzoxazoles and Benzothiazoles via Aerobic Oxidation of Phenolic and Thiophenolic Imines Catalyzed by Polymer-Incarcerated Platinum Nanoclusters
Yoo, Woo-Jin; et al, Advanced Synthesis & Catalysis, 2011, 353(17), 3085-3089

2-Phenylbenzoxazole Raw materials

2-Phenylbenzoxazole Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:833-50-1)2-Phenylbenzoxazole
A840564
Pureza:99%
Quantidade:25g
Preço ($):288.0
atkchemica
(CAS:833-50-1)2-Phenylbenzoxazole
CL17927
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito